molecular formula C13H22N2O2 B2967422 N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide CAS No. 2411263-48-2

N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide

Cat. No. B2967422
CAS RN: 2411263-48-2
M. Wt: 238.331
InChI Key: VKCNNJCZGLSWPD-UHFFFAOYSA-N
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Description

N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide, also known as HPMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPMPB is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide involves its binding to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular functions, including ion channel regulation, calcium signaling, and protein folding. The binding of N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide to the sigma-1 receptor results in the modulation of various signaling pathways, leading to its physiological effects.
Biochemical and Physiological Effects:
N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the regulation of calcium signaling, and the inhibition of cell proliferation. In particular, N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide has also been shown to have anti-inflammatory effects, reducing the production of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide is its selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological functions of this receptor. Additionally, N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide has been shown to have low toxicity and good pharmacokinetic properties, making it a potential drug candidate. However, one of the limitations of N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide is its relatively low potency, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide, including the development of more potent derivatives with improved pharmacological properties, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its role in various physiological functions. Additionally, the use of N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide as a tool for studying the sigma-1 receptor and its signaling pathways may lead to the discovery of novel therapeutic targets for various diseases.

Synthesis Methods

The synthesis of N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide involves the reaction of 4-hydroxy-1-propan-2-ylpiperidine with but-2-ynoic acid in the presence of a catalyst. The resulting product is then purified using various methods, including column chromatography and recrystallization. The purity of the final product is determined using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide has been shown to act as a selective antagonist of the sigma-1 receptor, which plays a crucial role in neuronal signaling and is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In pharmacology, N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In medicinal chemistry, N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.

properties

IUPAC Name

N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-5-12(16)14-10-13(17)6-8-15(9-7-13)11(2)3/h11,17H,6-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCNNJCZGLSWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CCN(CC1)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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